molecular formula C16H21N3O2 B10813768 2-(2-(1-Hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethan-1-one

2-(2-(1-Hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B10813768
M. Wt: 287.36 g/mol
InChI Key: FBPUCVSSCUIVFB-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core substituted at position 2 with a 1-hydroxyethyl group. The benzimidazole is linked via an ethanone bridge to a piperidine moiety.

Properties

IUPAC Name

2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-12(20)16-17-13-7-3-4-8-14(13)19(16)11-15(21)18-9-5-2-6-10-18/h3-4,7-8,12,20H,2,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPUCVSSCUIVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC(=O)N3CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 1H-Benzimidazole

A standard approach involves refluxing o-phenylenediamine with a carboxylic acid derivative (e.g., ethyl glyoxylate) in hydrochloric acid. For the hydroxyethyl group at the 2-position, 2-(1-hydroxyethyl)-1H-benzimidazole may be prepared using lactic acid or its derivatives as carbonyl precursors.

Example Protocol :

  • Reactants : o-Phenylenediamine (1.0 eq), ethyl lactate (1.2 eq)

  • Conditions : HCl (conc., 5 vol), reflux (110°C, 6–8 h)

  • Workup : Neutralization with NaOH, extraction with dichloromethane, evaporation.

Functionalization at the 1-Position

The piperidinyl ethanone moiety at the 1-position of benzimidazole is introduced via alkylation or nucleophilic substitution.

Alkylation with Chloroacetylpiperidine

A common strategy involves reacting the benzimidazole nitrogen with a chloroacetylpiperidine intermediate.

Example Protocol :

  • Synthesis of 2-chloro-1-(piperidin-1-yl)ethan-1-one :

    • Piperidine (1.0 eq) reacts with chloroacetyl chloride (1.1 eq) in dichloromethane (DCM) at 0–5°C.

    • Yield : ~85% (reported for analogous reactions).

  • Coupling with Benzimidazole :

    • Reactants : 2-(1-Hydroxyethyl)-1H-benzimidazole (1.0 eq), 2-chloro-1-(piperidin-1-yl)ethan-1-one (1.2 eq)

    • Base : K₂CO₃ (2.0 eq) in DMF

    • Conditions : 60°C, 12 h

    • Workup : Precipitation in ice-water, filtration, recrystallization from methanol/MTBE.

Alternative Route: One-Pot Tandem Reaction

Recent patents describe tandem alkylation-cyclization methods to streamline benzimidazole functionalization.

Example Protocol :

  • Reactants :

    • o-Phenylenediamine (1.0 eq)

    • Ethyl lactate (1.2 eq)

    • 2-Bromo-1-(piperidin-1-yl)ethan-1-one (1.5 eq)

  • Conditions :

    • DMF, K₂CO₃ (3.0 eq), 80°C, 24 h

  • Mechanism : Simultaneous cyclization (benzimidazole formation) and N-alkylation.

  • Yield : ~70% (extrapolated from similar reactions).

Purification and Polymorphic Control

Post-synthesis purification often involves solvent-based crystallization to ensure polymorphic purity.

Crystallization Techniques

  • Solvent System : Dichloromethane/methanol (3:1 v/v) followed by antisolvent (n-heptane) addition.

  • Seeding : Addition of crystalline seeds (Form-2 analog) at −5°C to induce desired polymorph.

  • Particle Size : D(0.5) = 5.41 µm (reported for related compounds).

Amorphous Form Preparation

  • Spray Drying : Dissolve crude product in methanol, spray dry at 100°C inlet temperature.

  • Stability : Amorphous forms exhibit higher solubility but require stabilization with surfactants.

Analytical Data Comparison

Key characterization data for the target compound and intermediates:

ParameterValue/DescriptionSource
Melting Point Not reported
PXRD Amorphous halo observed at 2θ = 18–25°
HPLC Purity ≥95%
Storage 2–8°C, desiccated

Challenges and Optimization Opportunities

  • Regioselectivity : Competing alkylation at benzimidazole N-3 position may occur; optimized stoichiometry and base selection (e.g., NaH vs. K₂CO₃) can improve selectivity.

  • Hydroxyethyl Stability : The secondary alcohol group may oxidize under acidic conditions; inert atmospheres (N₂) and low-temperature processing are recommended.

  • Polymorphism : Solvent choice (e.g., cyclohexane vs. MTBE) critically impacts crystalline form.

Scalability and Industrial Feasibility

  • Batch Size : Patents describe kilogram-scale production using agitated thin-film drying (ATFD) for solvent removal.

  • Cost Drivers : Piperidine ($45–60/kg) and DMF ($20–30/L) contribute significantly to raw material costs.

  • Environmental Impact : DCM and methanol require recovery systems to meet ICH Q3C guidelines .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyethyl group to an ethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-(1-Hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethan-1-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities, particularly in the development of new therapeutic agents.

Medicine

In medicine, the compound could be explored for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases.

Industry

Industrially, such compounds may be used in the development of new materials, including polymers and coatings, due to their chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2-(1-Hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethan-1-one likely involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and piperidine groups may enhance its binding affinity and specificity, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Insights

  • Hydroxyethyl Group: The 1-hydroxyethyl substituent in the target compound may improve aqueous solubility compared to sulfur-containing analogs like benzylthio derivatives (e.g., CRTh2 antagonist in ).
  • Piperidine vs. Piperazine: The piperidine ring in the target compound differs from piperazine-containing derivatives (e.g., ’s 1-(4-(1-methylimidazol-2-yl)piperazin-1-yl)ethanone). Piperazine’s additional nitrogen atom could enhance hydrogen bonding but may alter pharmacokinetics (e.g., plasma protein binding ).
  • Ethanone Linker: The ethanone bridge is common in analogs like Patel’s cytotoxic derivatives and sertaconazole . Replacing the ethanone with oxime (as in sertaconazole) or acetic acid (as in CRTh2 antagonists ) modifies electronic properties and target affinity.
  • Biological Activity Trends: Anticancer: Patel’s derivatives showed cytotoxicity via XTT assays, suggesting the ethanone-linked benzimidazole scaffold is critical for this activity . Antifungal: Sertaconazole’s dichlorophenyl and oxime groups are pivotal for broad-spectrum activity, highlighting the importance of halogenated aromatic systems . Receptor Targeting: The CRTh2 antagonist’s acetic acid group and benzylthio substituent demonstrate how minor structural changes can shift selectivity toward specific receptors .

Biological Activity

The compound 2-(2-(1-Hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethan-1-one , known by its CAS number 381671-40-5, belongs to the benzimidazole class of compounds. This article explores its biological activities, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H21N3O2C_{16}H_{21}N_{3}O_{2} with a molecular weight of 287.35 g/mol. The structure features a benzimidazole core substituted with a hydroxyethyl group and a piperidine moiety, which are critical for its biological activity.

Dopamine Receptor Modulation

Recent studies have highlighted the compound's selective agonistic activity at the D3 dopamine receptor (D3R) . In a high-throughput screening assay, it demonstrated an effective concentration (EC50) of approximately 710 nM for D3R-mediated β-arrestin recruitment, indicating its potential as a therapeutic agent in neuropsychiatric disorders where D3R modulation is beneficial . Notably, it exhibited no significant activity at the D2 dopamine receptor (D2R), suggesting a promising selectivity profile that could minimize side effects associated with non-selective dopamine receptor agonists .

Cytotoxicity Against Cancer Cell Lines

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies indicated that it selectively inhibited the growth of colon cancer cell lines with specific oncogenic mutations while sparing normal cells, suggesting its potential utility in targeted cancer therapies .

Table 1: Biological Activity Summary

Activity TypeTarget ReceptorEC50 (nM)IC50 (μM)Selectivity
D3R AgonistD3R71016High
D2R AntagonistD2R>100,00015,700High
CytotoxicityColon Cancer--Selective

Table 1 summarizes key biological activities and selectivity profiles for the compound.

Pharmacological Implications

The selective agonism at D3R opens avenues for treating conditions such as Parkinson's disease , schizophrenia , and drug addiction , where modulation of dopaminergic signaling is crucial. Furthermore, the cytotoxic profile against specific cancer cell lines suggests potential applications in oncology, particularly in personalized medicine where targeting specific genetic mutations can enhance therapeutic efficacy.

Q & A

Basic: What synthetic routes are commonly used to prepare 2-(2-(1-Hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethan-1-one?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves:

  • Step 1 : Reacting 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone with piperidine under reflux in a polar aprotic solvent (e.g., dioxane) for 16–24 hours to form the piperidinyl-ethanone backbone .
  • Step 2 : Introducing the 1-hydroxyethyl group via alkylation or hydroxylation. For example, reacting the intermediate with ethylene oxide under controlled pH conditions, followed by purification via recrystallization (ethanol/water mixtures are common solvents) .
  • Key Considerations : Anhydrous potassium carbonate is often used as a base, and reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane).

Basic: How can the structure of this compound be confirmed spectroscopically?

  • ¹H/¹³C NMR : Look for characteristic signals:
    • Benzimidazole protons: δ 7.2–8.1 ppm (aromatic Hs) .
    • Piperidine N-CH₂: δ 3.2–3.8 ppm (multiplet).
    • Hydroxyethyl group: δ 1.4–1.6 ppm (-CH₂CH₂OH) and δ 4.8–5.2 ppm (-OH, broad) .
  • HRMS : Confirm molecular ion peak (expected [M+H]⁺: calculated for C₁₆H₂₀N₃O₂ = 294.1552) .
  • IR : Stretching vibrations at ~3400 cm⁻¹ (O-H), 1650 cm⁻¹ (C=O), and 1550 cm⁻¹ (C=N) .

Advanced: How can researchers optimize reaction yields in multi-step syntheses?

  • Solvent Selection : Use dioxane or DMF for improved solubility of intermediates .
  • Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution kinetics .
  • Temperature Control : Maintain reflux temperatures (80–100°C) for condensation steps but avoid overheating to prevent decomposition .
  • Purification : Employ column chromatography (silica gel, ethyl acetate:hexane 3:7) after crude isolation to remove unreacted piperidine or hydroxylation byproducts .

Advanced: What in vitro assays are suitable for evaluating its antimicrobial potential?

  • Antifungal Screening : Use microdilution assays against Candida albicans (ATCC 90028) with fluconazole as a positive control. Measure MIC values after 48 hours .
  • Bacterial Models : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via agar diffusion. Prepare compound solutions in DMSO (≤1% v/v) to avoid solvent toxicity .
  • Cytotoxicity : Validate selectivity using XTT-based cell viability assays on human cell lines (e.g., VERO) to rule out nonspecific toxicity .

Advanced: How do substituents on the benzimidazole ring influence bioactivity?

  • Hydroxyethyl Group : Enhances solubility and hydrogen-bonding interactions with target enzymes (e.g., cyclooxygenase-2), as seen in SAR studies of similar derivatives .
  • Piperidine Moiety : The basic nitrogen improves membrane permeability, critical for intracellular targets like VEGFRs .
  • Comparative Data : Derivatives with bulkier substituents (e.g., 4-benzoylphenoxy) show reduced activity due to steric hindrance, while halogenated analogs (e.g., 4-Cl) improve antifungal potency .

Advanced: How should discrepancies in biological activity data be resolved?

  • Replicate Studies : Conduct triplicate assays under standardized conditions (pH, temperature, cell density) to minimize variability .
  • Structural Confirmation : Re-analyze compound purity via HPLC (C18 column, acetonitrile/water gradient) to rule out degradation .
  • Target Specificity : Perform enzyme inhibition assays (e.g., COX-2 ELISA) to confirm direct target engagement rather than off-pathway effects .

Advanced: What methodologies are used to study CYP450 interactions?

  • In Vitro Microsomal Assays : Incubate the compound with human liver microsomes and NADPH. Monitor metabolite formation via LC-MS/MS .
  • CYP3A4 Inhibition : Use fluorogenic substrates (e.g., 7-benzyloxy-trifluoromethylcoumarin) to quantify IC₅₀ values. Compare with known inhibitors like ketoconazole .
  • PXR Transactivation Assays : Employ luciferase reporter gene assays in HepG2 cells to assess CYP3A4 induction risks .

Advanced: How can green chemistry principles be applied to its synthesis?

  • Solvent Replacement : Substitute dioxane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalytic Methods : Use immobilized lipases or microwave-assisted synthesis to reduce reaction times and waste .
  • Atom Economy : Optimize stoichiometry to minimize excess reagents (e.g., piperidine) and improve E-factor metrics .

Advanced: How to design a molecular docking study for target identification?

  • Software : Use AutoDock Vina or Schrödinger Maestro with the following workflow:
    • Protein Preparation : Retrieve the target structure (e.g., COX-2, PDB ID 1PXX) and remove water/ions .
    • Ligand Preparation : Generate 3D conformers of the compound and assign Gasteiger charges .
    • Docking Parameters : Set grid boxes around the active site (20 ų) and run 50 genetic algorithm iterations .
  • Validation : Compare docking scores with co-crystallized ligands (e.g., celecoxib for COX-2) and analyze binding poses for hydrogen bonds with key residues (e.g., Arg120, Tyr355) .

Advanced: What strategies mitigate stability issues during storage?

  • Lyophilization : Freeze-dry the compound in amber vials under argon to prevent hydrolysis of the hydroxyethyl group .
  • Temperature Control : Store at –20°C in desiccators (silica gel) to avoid moisture-induced degradation .
  • Excipient Use : Formulate with cyclodextrins to enhance aqueous stability for in vivo studies .

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